Mannanase

Description

Properties

CAS No. |

37288-54-3 |

|---|---|

Molecular Formula |

C48H84O6 |

Molecular Weight |

757.2 g/mol |

IUPAC Name |

15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |

InChI |

InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |

InChI Key |

YVLRMFRJNUXZQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mannanase Enzyme Classification and Families

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-β-1,4-mannanases (EC 3.2.1.78), commonly referred to as mannanases, are a class of glycoside hydrolases that catalyze the random cleavage of β-1,4-mannosidic linkages within the backbone of mannans, galactomannans, and glucomannans. These complex polysaccharides are major components of hemicellulose in plant cell walls, particularly abundant in softwoods, and also serve as storage carbohydrates in the seeds of many leguminous plants. The enzymatic degradation of mannans is of significant interest in various industrial applications, including the production of biofuels, food and feed processing, and in the pharmaceutical industry for the development of prebiotics and therapeutics. This guide provides a detailed overview of the classification of mannanase enzymes, their respective families, key biochemical properties, and the experimental protocols used for their characterization.

This compound Classification: The Glycoside Hydrolase Families

Based on amino acid sequence similarities, mannanases are primarily classified into several Glycoside Hydrolase (GH) families within the Carbohydrate-Active enZYmes (CAZy) database. The principal families containing endo-β-1,4-mannanases are GH5, GH26, GH113, and GH134. These families exhibit distinct structural features and catalytic mechanisms.

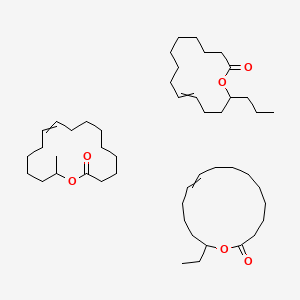

dot

Caption: Hierarchical classification of endo-β-1,4-mannanases into major Glycoside Hydrolase families.

Glycoside Hydrolase Family 5 (GH5)

The GH5 family is a large and diverse family of glycoside hydrolases that includes enzymes with various specificities, such as cellulases, xylanases, and mannanases. Mannanases within this family, particularly in subfamily 8 (GH5_8), are found in a wide range of organisms, including bacteria, fungi, and plants.[1][2] They typically possess a classic (β/α)8-barrel fold and employ a retaining catalytic mechanism.[3]

Glycoside Hydrolase Family 26 (GH26)

Primarily composed of endo-β-1,4-mannanases, the GH26 family also contains some enzymes with β-1,3:1,4-glucanase and β-1,3-xylanase activities.[4] These enzymes are predominantly of bacterial origin. Structurally, GH26 mannanases also adopt a (β/α)8 TIM barrel fold and utilize a retaining catalytic mechanism, belonging to the GH-A clan.[4][5] Recent studies have highlighted the specificity of GH26 mannanases for mannose at both the -1 and -2 subsites of the active site.[5]

Glycoside Hydrolase Family 113 (GH113)

GH113 is a more recently characterized family of β-mannanases. Members of this family also belong to the GH-A clan, sharing the (β/α)8-barrel fold and a retaining catalytic mechanism with GH5 and GH26 enzymes.[6][7] However, they exhibit distinct substrate-binding features.[8] For instance, some GH113 mannanases have a preference for glucomannan (B13761562) over galactomannan.[6]

Glycoside Hydrolase Family 134 (GH134)

In contrast to the aforementioned families, GH134 β-mannanases are characterized by an inverting catalytic mechanism.[7] This family was more recently discovered and its members have been identified in fungi and bacteria.[9][10] Structurally, they adopt a lysozyme-like fold, which is distinct from the (β/α)8-barrel structure of the other major this compound families.[11]

Comparative Biochemical Properties of this compound Families

The different this compound families exhibit a range of biochemical properties, including optimal pH, optimal temperature, and kinetic parameters. These properties are crucial for their industrial applicability.

| Family | Organism Example | Optimal pH | Optimal Temperature (°C) | Substrate | K_m (mg/mL) | V_max (μmol/min/mg) | Reference |

| GH5 | Trichoderma asperellum ND-1 | 4.0 | 65 | Locust Bean Gum | 1.34 | 749.14 | [12] |

| Penicillium aculeatum APS1 | 5.5 | 70 | Locust Bean Gum | 2.17 | 250 | [13] | |

| Aspergillus niger ATCC 26011 | 5.0 | 70 | Guar Gum | 2.67 | - | [11] | |

| GH26 | Symbiotic protist of Reticulitermes speratus (RsMan26C) | 5.5 | - | Glucomannan | - | - | [5][14] |

| Bacillus sp. | - | 50-60 | - | - | - | [3] | |

| GH113 | Alicyclobacillus sp. A4 (Man113A) | - | - | Mannohexaose | 3.9 mM | - | [7] |

| GH134 | Aspergillus oryzae (AoMan134A) | Neutral to Alkaline | - | Locust Bean Gum | - | - | [15][16] |

| Streptomyces sp. NRRL B-24484 (SsGH134) | 4.0-6.5 | - | Glucomannan | - | - | [9] |

Note: Direct comparison of K_m and V_max values should be done with caution due to variations in assay conditions and substrates used in different studies.

Catalytic Mechanism of Retaining Mannanases

Mannanases belonging to families GH5, GH26, and GH113 utilize a retaining double-displacement catalytic mechanism. This mechanism involves two key carboxylic acid residues in the active site: a general acid/base catalyst and a nucleophile. The reaction proceeds in two steps, resulting in the net retention of the anomeric configuration of the newly formed reducing end.

dot

Caption: The double-displacement catalytic mechanism of retaining β-mannanases.

Experimental Protocols

This compound Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This colorimetric assay is widely used to quantify the amount of reducing sugars released from a mannan (B1593421) substrate by the action of this compound.

Principle: 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars under alkaline conditions and heat. The resulting colored compound absorbs light at 540 nm, and the absorbance is proportional to the concentration of reducing sugars.

Materials:

-

Substrate solution: 0.5% (w/v) locust bean gum or other mannan substrate in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

-

Enzyme solution: Suitably diluted this compound in the same buffer.

-

DNS reagent.

-

D-mannose standard solutions (for calibration curve).

-

Spectrophotometer.

Procedure:

-

Pre-incubate 100 µL of the enzyme solution and 900 µL of the substrate solution separately at the desired reaction temperature (e.g., 50°C) for 5 minutes.

-

Initiate the reaction by mixing the enzyme and substrate solutions.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the reaction temperature.

-

Stop the reaction by adding 1.5 mL of DNS reagent and boiling for 5-10 minutes.

-

Cool the tubes to room temperature and measure the absorbance at 540 nm.

-

Prepare a standard curve using D-mannose to determine the concentration of reducing sugars released.

-

One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.[17][18][19]

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative analysis of the products of mannan hydrolysis, allowing for the visualization of the different manno-oligosaccharides produced.

Principle: The components of the hydrolysis reaction mixture are separated based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel on a TLC plate) and a mobile phase (eluent).

Materials:

-

Silica gel TLC plates.

-

Developing chamber.

-

Eluent (e.g., a mixture of butanol, acetic acid, and water).[20]

-

Visualization reagent (e.g., orcinol/sulfuric acid spray).[20]

-

Manno-oligosaccharide standards (mannose, mannobiose, mannotriose, etc.).

-

Heat gun or oven for visualization.

Procedure:

-

Spot a small volume (e.g., 2 µL) of the hydrolysis reaction mixture and the manno-oligosaccharide standards onto the baseline of a TLC plate.[21]

-

Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the eluent level.

-

Allow the eluent to ascend the plate until it nears the top.

-

Remove the plate from the chamber and dry it completely.

-

Spray the plate with the visualization reagent and heat until the spots become visible.

-

Compare the migration of the hydrolysis products with the standards to identify the composition of the hydrolysate.[22][23]

Analysis of Hydrolysis Products by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and quantitative method for the separation and detection of carbohydrates, including manno-oligosaccharides, without the need for derivatization.

Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated carbohydrates are then detected electrochemically using a gold electrode in a pulsed amperometric detector.

Materials:

-

HPAEC system equipped with a PAD detector.

-

Anion-exchange column (e.g., CarboPac series).

-

High-purity water.

-

Sodium hydroxide (B78521) and sodium acetate solutions for the mobile phase.

-

Manno-oligosaccharide standards.

Procedure:

-

Prepare the mobile phase eluents (e.g., water, sodium hydroxide, and sodium acetate solutions).

-

Equilibrate the HPAEC system with the initial mobile phase conditions.

-

Inject a filtered and diluted sample of the hydrolysis reaction mixture.

-

Separate the manno-oligosaccharides using a suitable gradient of the mobile phase.

-

Detect the eluted carbohydrates with the PAD detector.

-

Quantify the different manno-oligosaccharides by comparing their peak areas to those of known standards.[1][24]

Experimental Workflow for this compound Characterization

A typical workflow for the characterization of a novel this compound involves several key steps, from the initial screening to the detailed biochemical analysis.

dot

Caption: A generalized experimental workflow for the characterization of a novel this compound.

Conclusion

The classification of mannanases into distinct Glycoside Hydrolase families provides a framework for understanding their structure-function relationships. The differences in their catalytic mechanisms and biochemical properties are critical for selecting the appropriate enzyme for specific industrial or research applications. The detailed experimental protocols provided in this guide offer a practical resource for the characterization of these important enzymes, facilitating further research and development in the fields of biotechnology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Characterization of this compound-Producing Bacteria for Potential Synbiotic Application in Shrimp Farming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cazypedia.org [cazypedia.org]

- 4. Structural and Biochemical Analyses of Glycoside Hydrolase Family 26 β-Mannanase from a Symbiotic Protist of the Termite Reticulitermes speratus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Glycoside Hydrolase Family 113 Endo-β-1,4-Mannanase from Alicyclobacillus sp. Strain A4 and Insight into the Substrate Recognition and Catalytic Mechanism of This Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the catalytic mechanism of a novel glycoside hydrolase family 113 β-1,4-mannanase from Amphibacillus xylanus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Characterization of pH-tolerant and thermostable GH 134 β-1,4-mannanase SsGH134 possessing carbohydrate binding module 10 from Streptomyces sp. NRRL B-24484 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel β-1,4-Mannanase Belonging to a New Glycoside Hydrolase Family in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Biochemical analyses of a novel acidophilic GH5 β-mannanase from Trichoderma asperellum ND-1 and its application in mannooligosaccharides production from galactomannans [frontiersin.org]

- 12. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biochemical characterization of thermostable β-1,4-mannanase belonging to the glycoside hydrolase family 134 from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 19. erndim.org [erndim.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

β-Mannanase: A Technical Guide to Substrate Specificity and Binding Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Mannanases (EC 3.2.1.78) are a crucial class of glycoside hydrolase (GH) enzymes that catalyze the endo-hydrolysis of the β-1,4-D-mannosidic linkages within the backbone of mannans and related heteropolysaccharides. These polysaccharides are major components of hemicellulose in plant cell walls, particularly in softwoods and seeds, and also serve as storage carbohydrates.[1][2] The ability of β-mannanases to depolymerize these complex substrates makes them vital for various biological processes, including seed germination and microbial biomass conversion, and for a wide range of industrial applications in the food, feed, pulp and paper, and biofuel sectors.[3][4]

This technical guide provides an in-depth exploration of the substrate specificity and binding mechanisms of β-mannanases. It details the structural diversity of their substrates, the molecular basis for substrate recognition across different GH families, quantitative kinetic data, and the key experimental protocols used to elucidate these properties.

The Structural Diversity of β-Mannanase Substrates

The specificity of a β-mannanase is defined by its ability to recognize and cleave various mannan-based polysaccharides. These substrates are not uniform but vary significantly in their composition and structure.[1]

-

Linear Mannan (B1593421): A simple homopolymer consisting of β-1,4-linked D-mannopyranosyl residues. This is the fundamental backbone structure targeted by all β-mannanases.

-

Glucomannan (B13761562): A heteropolymer with a backbone of randomly distributed β-1,4-linked D-mannose and D-glucose residues.[5] The ratio and sequence of these sugars are critical determinants of enzyme specificity.

-

Galactomannan: A mannan backbone decorated with α-1,6-linked D-galactose side chains. The degree and distribution of galactose substitution influence enzyme accessibility.[5] Locust Bean Gum (LBG) and Guar Gum are common examples.

-

Galactoglucomannan: A complex heteropolymer combining the features of glucomannan and galactomannan, with a glucose-and-mannose backbone and galactose side chains.[5]

These structural variations present a significant challenge for enzymatic degradation, necessitating a diverse array of β-mannanases with distinct specificities.

Molecular Basis of Substrate Specificity and Binding

β-Mannanases are classified into several GH families, primarily GH5, GH26, GH113, and GH134, based on amino acid sequence similarity.[6][7] The enzymes within these families exhibit distinct structural folds and, consequently, different mechanisms for substrate recognition.

The active site of most endo-β-mannanases is a cleft or groove on the enzyme surface containing a series of subsites that accommodate individual sugar residues of the polysaccharide chain. These are numbered -n to -1 (the non-reducing side) and +1 to +n (the reducing side), with cleavage occurring between the -1 and +1 subsites.[5] Efficient hydrolysis typically requires the substrate to occupy a minimum of five of these binding sites.[3][4]

Specificity in GH5 and GH26 Families

The most studied β-mannanases belong to clan GH-A, which includes families GH5 and GH26. Both families share a canonical (β/α)8 TIM barrel fold but display key differences in substrate specificity.[6][7]

-

GH5 Family: Mannanases in this family often exhibit a "relaxed" or broader substrate specificity.[5][8] Their active site architecture, particularly at the -2 and +1 subsites, can accommodate the equatorial 2-OH group of a glucose residue as well as the axial 2-OH of mannose.[5][9] This makes them particularly efficient at degrading glucomannans, where mannosidic linkages may be flanked by glucose units.[8][9]

-

GH26 Family: In contrast, GH26 mannanases typically show tighter specificity for mannose residues, especially at the negative subsites (-2, -3, etc.).[5][9] The active site contains polar residues that form specific hydrogen bonds with the axial 2-OH of mannose, making the binding of glucose unfavorable.[5] The presence of ancillary carbohydrate-binding modules (CBMs) can further modulate specificity, with some CBMs contributing to a preference for galactomannan.[10]

Catalytic Mechanism of Retaining Mannanases (GH5 & GH26)

β-Mannanases of the GH5 and GH26 families employ a retaining, double-displacement catalytic mechanism.[5][6] This reaction proceeds in two steps and involves two critical, conserved glutamate (B1630785) residues: one acting as a nucleophile and the other as a general acid/base catalyst.[4]

-

Glycosylation: The acid/base catalyst (e.g., Glu-A) protonates the glycosidic oxygen, facilitating its departure. Simultaneously, the nucleophile (e.g., Glu-B) attacks the anomeric carbon (C1) of the sugar at the -1 subsite, forming a covalent glycosyl-enzyme intermediate. This first step proceeds with the inversion of stereochemistry at the anomeric carbon.

-

Deglycosylation: The now deprotonated Glu-A acts as a general base, activating a water molecule. This water molecule then attacks the anomeric carbon of the intermediate, displacing the enzymatic nucleophile (Glu-B) and hydrolyzing the bond. This second step also proceeds with inversion, resulting in a net retention of the original anomeric configuration in the product.

Quantitative Analysis of Enzyme-Substrate Interactions

The specificity and efficiency of β-mannanases are quantified by determining their kinetic parameters on various substrates.

Table 1: Relative Activity of β-Mannanases on Different Polysaccharide Substrates

| Enzyme Source | LBG | Guar Gum | Konjac Gum (Glucomannan) | Copra Mannan (Linear Mannan) | Reference |

| Aspergillus terreus | 100% | 86% | 52% | 8% | [11] |

| Bacillus subtilis BE-91 | 91.3% | 76.5% | 100% | 83.7% | [12] |

| Penicillium aculeatum APS1 | 100% | 78.8% | 61.2% | - | [13] |

Activity relative to the substrate with the highest activity (set to 100%). LBG = Locust Bean Gum.

Table 2: Kinetic Parameters of Selected β-Mannanases

| Enzyme Source | Substrate | K_m (mg/mL) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) | Reference |

| Aspergillus niger (free) | LBG | 8.44 | 55.36 | - | - | [14] |

| Aspergillus niger (immobilized) | LBG | 7.74 | 12.10 | - | - | [14] |

| Bacillus subtilis BE-91 | LBG | 2.11 | - | 1145.2 | 301.7 | [12] |

| Bacillus subtilis BE-91 | Konjac Gum | 0.87 | - | 1255.6 | 799.8 | [12] |

| Paenibacillus cineris PcMan113 (WT) | Mannopentaose (M5) | 1.15 | - | 47.1 | 22.8 | [15] |

| Paenibacillus cineris PcMan113 (Mutant) | Mannopentaose (M5) | 0.81 | - | 132.8 | 91.0 | [15] |

Note: Direct comparison of values should be done with caution due to differing experimental conditions. U = µmol of product per minute.

Key Experimental Methodologies

A combination of biochemical, biophysical, and structural methods is required to fully characterize β-mannanase specificity and binding.

Enzyme Activity Assay (DNS Method)

This is the most common method for quantifying mannanase activity by measuring the release of reducing sugars.

-

Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the free aldehyde or ketone group of reducing sugars (like mannose and mannooligosaccharides) under alkaline conditions and heat. This reaction reduces the dinitrosalicylate to 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color that can be quantified spectrophotometrically at 540 nm.[11][12]

-

Materials:

-

β-mannanase enzyme solution.

-

Substrate solution (e.g., 0.5% w/v Locust Bean Gum in buffer).

-

Buffer (e.g., 50 mM Sodium Citrate, pH 5.0).

-

DNS Reagent.

-

Mannose standard solutions (for calibration curve).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the substrate solution and buffer. Pre-incubate at the optimal temperature (e.g., 50°C).

-

Initiate the reaction by adding a specific volume of the enzyme solution.

-

Incubate for a defined time (e.g., 10 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding DNS reagent. This also serves as the color development step.

-

Boil the mixture for 5-10 minutes to allow for color development.

-

Cool the tubes to room temperature and add distilled water to a final volume if necessary.

-

Measure the absorbance at 540 nm against a blank (prepared by adding DNS before the enzyme).

-

Calculate the concentration of reducing sugars released using a mannose standard curve. One unit (U) of activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute.[11]

-

Analysis of Hydrolysis Products by HPAEC-PAD

To understand the precise cleavage pattern (endo- vs. exo-activity, preferred bond cleavage), the oligosaccharide products must be analyzed.

-

Principle: High-Performance Anion-Exchange Chromatography (HPAEC) separates carbohydrates based on their acidity. At high pH (>12), the hydroxyl groups of sugars become partially ionized, allowing them to bind to a strong anion-exchange column. Elution is achieved with a sodium acetate (B1210297) or sodium hydroxide (B78521) gradient. Pulsed Amperometric Detection (PAD) provides highly sensitive and direct detection of underivatized carbohydrates.

-

Procedure:

-

Perform a larger-scale enzymatic hydrolysis reaction and stop it at various time points.

-

Terminate the reaction (e.g., by boiling) and remove the enzyme (e.g., by ultrafiltration).

-

Inject the filtered supernatant containing the mannooligosaccharide (MOS) products directly into the HPAEC system.

-

Separate the MOS on a suitable anion-exchange column (e.g., Dionex CarboPac series) using an appropriate gradient.

-

Identify and quantify the products by comparing their retention times and peak areas to those of known MOS standards (e.g., mannobiose, mannotriose).

-

Binding Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of enzyme-substrate binding kinetics.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., the β-mannanase) is immobilized on the chip. A solution containing the other molecule (the analyte, e.g., a specific mannooligosaccharide) is flowed over the surface. Binding of the analyte to the ligand increases the mass on the surface, causing a measurable change in the refractive index, which is plotted on a sensorgram.[16][17]

-

Procedure:

-

Immobilize the purified β-mannanase onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

-

Inject a series of different concentrations of the substrate (analyte) over the sensor surface (association phase).

-

Replace the analyte solution with buffer to monitor the dissociation of the complex (dissociation phase).

-

Regenerate the sensor surface to remove all bound analyte before the next injection.

-

Analyze the resulting sensorgrams using fitting models to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

-

Structural Determination by X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the enzyme, revealing the precise architecture of the active site.

-

Principle: A highly pure and concentrated protein solution is induced to form a single, well-ordered crystal. This crystal is then exposed to an intense X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density of the protein can be calculated, and an atomic model of the enzyme can be built.[5][18]

-

Procedure:

-

Expression and Purification: Overexpress and purify large quantities (milligrams) of the β-mannanase to >95% homogeneity.

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find the optimal conditions for crystal growth. This is often done using hanging-drop or sitting-drop vapor diffusion methods.[18]

-

Data Collection: Cryo-protect the crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source, while rotating the crystal to collect a complete diffraction dataset.

-

Structure Solution and Refinement: Process the diffraction data and determine the phases (often by molecular replacement using a homologous structure). Build an atomic model into the resulting electron density map and refine it to best fit the experimental data. To study binding, crystals can be soaked with a substrate/inhibitor, or the protein can be co-crystallized with it.[5]

-

Conclusion

The substrate specificity and binding mechanisms of β-mannanases are complex and multifaceted, governed by the enzyme's evolutionary origin (GH family), the three-dimensional architecture of its active site cleft, and the intricate structural diversity of its polysaccharide substrates. A divergence in specificity is clearly observed between GH families, such as the broader acceptance of glucomannans by GH5 enzymes versus the stricter mannose preference of GH26 enzymes.[5][9] A comprehensive understanding, essential for both fundamental research and the strategic design of novel biocatalysts, can only be achieved through the integrated application of kinetic assays, advanced product analysis, biophysical binding studies, and high-resolution structural biology. This knowledge is paramount for optimizing enzymatic cocktails for biomass conversion and for developing targeted enzymatic solutions in the pharmaceutical and food industries.

References

- 1. A review of the enzymatic hydrolysis of mannans and synergistic interactions between β-mannanase, β-mannosidase and α-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of the enzymatic hydrolysis of mannans and synergistic interactions between [beta]-mannanase, [beta]-mannosidase and [alpha]-galactosidase - ProQuest [proquest.com]

- 3. Frontiers | Applications of Microbial β-Mannanases [frontiersin.org]

- 4. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insights into Structure and Reaction Mechanism of β-Mannanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Spatially remote motifs cooperatively affect substrate preference of a ruminal GH26-type endo-β-1,4-mannanase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and Characterization of a Thermostable β-Mannanase from Bacillus subtilis BE-91: Potential Application in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermotolerant and protease-resistant GH5 family β-mannanase with CBM1 from Penicillium aculeatum APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reshaping the binding channel of a novel GH113 family β-mannanase from Paenibacillus cineris (PcMan113) for enhanced activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of substrate-enzyme interaction between immobilized pyridoxamine and recombinant porcine pyridoxal kinase using surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 18. researchgate.net [researchgate.net]

Unraveling the Catalytic Machinery of Endo-β-1,4-Mannanase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endo-β-1,4-mannanases (EC 3.2.1.78) are a crucial class of glycoside hydrolases (GH) that catalyze the random endo-hydrolysis of the β-1,4-D-mannosidic linkages in mannans, galactomannans, and glucomannans.[1][2] These enzymes play a vital role in the breakdown of hemicellulose, a major component of plant cell walls. Their applications span various industries, including food and feed, pulp and paper, and biofuels.[3] Furthermore, their involvement in microbial pathogenesis and human health underscores their significance as potential drug targets. This technical guide provides an in-depth exploration of the catalytic mechanism of endo-β-1,4-mannanase, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Core Catalytic Mechanism: A Retaining Double Displacement Reaction

Endo-β-1,4-mannanases, predominantly found in GH families 5 and 26, operate through a retaining double-displacement mechanism. This sophisticated catalytic process involves two key carboxylic acid residues, typically glutamic acid (Glu), located within the enzyme's active site. One glutamate (B1630785) residue functions as a general acid/base catalyst, while the other acts as a nucleophile. The entire catalytic cycle proceeds in two distinct steps, with the net result being the retention of the anomeric configuration of the newly formed reducing end.

Step 1: Glycosylation

The reaction is initiated by the nucleophilic attack of the deprotonated carboxylate of the first glutamate residue on the anomeric carbon (C1) of the mannose residue at the cleavage site. Concurrently, the second glutamate residue, in its protonated state, donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone (the remainder of the mannan (B1593421) chain). This concerted action leads to the formation of a covalent glycosyl-enzyme intermediate and the release of the first product.

Step 2: Deglycosylation

In the second step, the glutamate residue that initially acted as the general acid now functions as a general base. It accepts a proton from a water molecule, activating it to become a potent nucleophile. This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate. Simultaneously, the first glutamate residue, now acting as a general acid, donates a proton to the oxygen of its own carboxylate group as the covalent bond breaks. This results in the release of the second sugar product with a retained anomeric configuration and the regeneration of the enzyme to its initial state, ready for another catalytic cycle.

Quantitative Insights into Enzyme Kinetics

The catalytic efficiency of endo-β-1,4-mannanases can be quantified by determining their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as kcat/Km, where kcat (the turnover number) is derived from Vmax.

Below are tables summarizing the kinetic parameters of various endo-β-1,4-mannanases from different sources, acting on different mannan-based substrates.

Table 1: Kinetic Parameters of Fungal Endo-β-1,4-Mannanases

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (U/mg) | Reference |

| Penicillium oxalicum GZ-2 | Locust Bean Gum | 7.6 | 1425.5 | [3] |

| Konjac Glucomannan | 2.1 | 154.8 | [3] | |

| Aspergillus niger | Locust Bean Gum | 8.44 | 55.36 | [4] |

| Aspergillus niger BK01 | Guar Gum | 2.67 | - | [5] |

| Konjac Gum | 3.25 | - | [5] | |

| Locust Bean Gum | 4.07 | - | [5] |

Table 2: Kinetic Parameters of Bacterial Endo-β-1,4-Mannanases

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (μmol/min/mg) | Reference |

| Kitasatospora sp. | Locust Bean Gum | 0.55 | 1054 | [6] |

| Salipaludibacillus agaradhaerens | Galactomannan | 1.8 | - | [7] |

| Glucomannan | 2.6 | - | [7] |

Experimental Protocols for Studying Catalytic Mechanisms

Understanding the catalytic mechanism of endo-β-1,4-mannanase relies on a combination of biochemical and biophysical techniques. The following sections detail the methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in catalysis. By substituting the proposed catalytic glutamic acid residues with non-functional amino acids (e.g., alanine (B10760859) or glutamine), their essentiality can be confirmed by observing a drastic reduction or complete loss of enzymatic activity.

Detailed Methodology:

-

Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) of the primers should be ≥ 78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type mannanase gene as the template and the mutagenic primers. The PCR cycles typically include an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies on an appropriate antibiotic-containing medium. Isolate the plasmid DNA from the selected colonies and verify the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli or Pichia pastoris) and purify it to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[3][8]

Enzyme Activity Assay (DNS Method)

The dinitrosalicylic acid (DNS) method is a widely used colorimetric assay to determine the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides.

Detailed Methodology: [3]

-

Substrate Preparation: Prepare a solution of the mannan substrate (e.g., 0.5% w/v locust bean gum) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.0).

-

Enzyme Reaction:

-

Pre-incubate a known amount of purified enzyme solution at the optimal temperature (e.g., 80°C) for 5 minutes.

-

Initiate the reaction by adding the pre-incubated enzyme to the substrate solution.

-

Incubate the reaction mixture for a specific time (e.g., 10 minutes) at the optimal temperature.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding DNS reagent.

-

Boil the mixture for 5-15 minutes to allow for color development. The reducing sugars reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which results in a color change from yellow to reddish-brown.

-

-

Spectrophotometric Measurement: After cooling the mixture to room temperature, measure the absorbance at 540 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of D-mannose to quantify the amount of reducing sugars released in the enzymatic reaction.

-

Calculation of Enzyme Activity: One unit of endo-1,4-β-mannanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the specified assay conditions.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of the enzyme, including the architecture of the active site and the precise positioning of the catalytic residues.

Detailed Methodology: [8][9][10]

-

Protein Crystallization:

-

Concentrate the purified endo-β-1,4-mannanase to a suitable concentration (e.g., 5-20 mg/mL).

-

Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various commercially available or custom-made crystallization screens. This involves mixing the protein solution with a precipitant solution and allowing vapor to equilibrate.

-

Optimize the initial hit conditions by varying the concentrations of the protein, precipitant, and additives, as well as pH and temperature, to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the space group and unit cell parameters.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an initial atomic model of the enzyme into the electron density map.

-

Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

-

-

Structural Analysis: Analyze the final, refined structure to identify the key active site residues, their interactions with substrates or inhibitors, and the overall protein fold.

Visualizing the Catalytic Process and Experimental Logic

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the catalytic mechanism and a typical experimental workflow.

Caption: The retaining double displacement catalytic mechanism of endo-β-1,4-mannanase.

Caption: A typical experimental workflow for investigating the catalytic mechanism.

References

- 1. Mannan endo-1,4-β-mannosidase - Wikipedia [en.wikipedia.org]

- 2. endo-1-4 beta-Mannanase Aspergillus niger Enzyme | Megazyme [megazyme.com]

- 3. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mannan endo-1,4-β-mannosidase from Kitasatospora sp. isolated in Indonesia and its potential for production of mannooligosaccharides from mannan polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Preliminary X-ray diffraction analysis of thermostable β-1,4-mannanase from Aspergillus niger BK01 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pfkek.jp [pfkek.jp]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Functions of Glycoside Hydrolase Family 26 Mannanases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside Hydrolase Family 26 (GH26) comprises a significant group of enzymes, primarily endo-β-1,4-mannanases (EC 3.2.1.78), that play a crucial role in the degradation of mannan-based polysaccharides.[1][2] Mannans are major components of hemicellulose in plant cell walls, particularly abundant in softwoods.[3][4] These enzymes catalyze the random hydrolysis of the β-1,4-mannosidic linkages within the mannan (B1593421) backbone of various polysaccharides, including mannan, galactomannan (B225805), and glucomannan.[1][2][5] The enzymatic activity of GH26 mannanases is of considerable interest for various industrial applications, including in the food, feed, pulp and paper, and biofuel industries.[3][4] Furthermore, their role in the degradation of plant biomass makes them relevant in the context of microbial pathogenesis and symbiotic relationships.[6] This guide provides a comprehensive technical overview of the core functions of GH26 mannanases, including their catalytic mechanism, structure, substrate specificity, and key experimental protocols for their study.

Core Concepts: Structure and Catalytic Mechanism

GH26 mannanases belong to the GH-A clan, which is characterized by a canonical (β/α)8-barrel, also known as a TIM barrel fold.[6][7][8][9] The active site is situated in a cleft on the enzyme's surface.[2][10][11]

These enzymes employ a retaining, double-displacement mechanism for glycosidic bond hydrolysis.[7][8][12] This mechanism involves two key catalytic residues, both of which are glutamic acid residues.[6][8][12] One glutamate (B1630785) acts as a general acid/base catalyst, while the other functions as a nucleophile.[6][8][12] In the first step, the nucleophilic glutamate attacks the anomeric carbon of the scissile glycosidic bond, leading to the formation of a covalent glycosyl-enzyme intermediate. The acid/base glutamate protonates the glycosidic oxygen, facilitating the departure of the leaving group. In the second step, the acid/base glutamate activates a water molecule, which then hydrolyzes the glycosyl-enzyme intermediate, releasing the sugar product and regenerating the enzyme for another catalytic cycle.

Substrate Specificity and Recognition

GH26 mannanases exhibit specificity for β-1,4-linked mannan backbones but can also accommodate variations in the polysaccharide structure.[1] Many GH26 enzymes show high activity towards glucomannan, a heteropolymer of glucose and mannose, and galactomannan, where the mannan backbone is decorated with galactose side chains.[4][6][8]

The substrate recognition is dictated by a series of subsites within the active site cleft, designated as negative (non-reducing end) and positive (reducing end) subsites. GH26 mannanases typically display strict specificity for mannose at the -1 and -2 subsites.[6][8] However, some GH26 mannanases have been shown to possess unique structural features, such as extended loops or ancillary carbohydrate-binding modules (CBMs), that influence their substrate preference and mode of action.[4] For instance, a GH26 mannanase from a cattle rumen metagenome (CrMan26) exhibits a preference for galactomannan due to a unique orientation of its CBM35 module and specific residues in its distal negative subsites.[4]

Quantitative Data on GH26 this compound Activity

The catalytic efficiency and optimal conditions for GH26 mannanases vary depending on their source organism and the specific substrate. The following tables summarize key quantitative data for a selection of characterized GH26 mannanases.

| Enzyme (Source Organism) | Substrate | Km (mg/mL) | kcat (s-1) | Vmax (U/mg) | kcat/Km (s-1·mg-1·mL) | Optimal pH | Optimal Temperature (°C) | Reference |

| Man26E (Enterobacter aerogenes B19) | Locust Bean Gum | 7.16 | - | 508 | - | 6.0 | 55 | [7] |

| RsMan26C (Reticulitermes speratus protist) | Glucomannan | - | - | - | 9.1 x 103 (ml·mg-1·min-1) | - | - | [8] |

| RsMan26C (Reticulitermes speratus protist) | Locust Bean Gum | - | - | - | 8.5 x 103 (ml·mg-1·min-1) | - | - | [8] |

| RsMan26C (Reticulitermes speratus protist) | β-Mannan | - | - | - | 1.5 x 103 (ml·mg-1·min-1) | - | - | [8] |

| CrMan26 (Cattle Rumen Metatranscriptome) | Carob Galactomannan | 1.62 | 333 | - | - | 4.5 - 7.5 | 45 | [4] |

| CrMan26 (Cattle Rumen Metatranscriptome) | Konjac Glucomannan | 0.96 | 140 | - | - | 4.5 - 7.5 | 45 | [4] |

| CrMan26 (Cattle Rumen Metatranscriptome) | Linear Mannan | 6.09 | 46.58 | - | - | 4.5 - 7.5 | 45 | [4] |

| PpMan26A (Paenibacillus polymyxa KF-1) | Konjac Gum | 2.13 | 416.66 | - | - | - | - | [13] |

| KMAN (Klebsiella oxytoca KUB-CW2-3) | Mannotetraose (DP4) | - | - | - | - | - | - | [10] |

| KMAN (Klebsiella oxytoca KUB-CW2-3) | Mannopentaose (DP5) | - | - | - | - | - | - | [10] |

| KMAN (Klebsiella oxytoca KUB-CW2-3) | Mannohexaose (DP6) | - | - | - | 2571.26 (min-1·mM-1) | - | - | [2][10] |

| MtMan26A (Myceliophthora thermophila) | - | - | - | - | - | 6.0 | 60 | [3] |

Experimental Protocols

Enzyme Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This protocol is widely used to quantify the amount of reducing sugars released by the enzymatic hydrolysis of polysaccharides.

Materials:

-

Purified GH26 this compound solution

-

Substrate solution (e.g., 0.5% w/v locust bean gum in a suitable buffer)

-

DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 1.6% NaOH)

-

Mannose or glucose standard solutions (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures containing the enzyme solution and the substrate solution in a defined buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.0).[1] A typical reaction volume is 1 mL, containing 100 µL of appropriately diluted enzyme and 900 µL of substrate solution.[1]

-

Incubate the reaction mixtures at the optimal temperature for the enzyme for a specific time (e.g., 10 minutes at 50°C).[1]

-

Stop the reaction by adding 1.5 mL of DNS reagent.[1]

-

Boil the samples for 5-10 minutes to allow for color development.[1][14] The reducing sugars will reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown.[15]

-

Cool the samples to room temperature and measure the absorbance at 540 nm.[1][15]

-

Prepare a standard curve using known concentrations of mannose or glucose to determine the amount of reducing sugar released in the enzymatic reaction.

-

One unit of β-mannanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.[1]

Determination of Substrate Specificity

Materials:

-

Purified GH26 this compound

-

Various polysaccharide substrates (e.g., locust bean gum, guar (B607891) gum, konjac glucomannan, β-mannan, xylan, carboxymethyl cellulose)

-

DNS assay reagents (as described above)

Procedure:

-

Prepare solutions of each substrate at a fixed concentration (e.g., 0.5% w/v) in the optimal buffer for the enzyme.

-

Perform enzyme activity assays for each substrate using the DNS method as described above, ensuring the enzyme concentration and reaction time are within the linear range of the assay.

-

Measure the amount of reducing sugar released from each substrate.

-

Express the activity on different substrates as a percentage of the activity on a reference substrate (e.g., locust bean gum) to determine the relative substrate specificity.

Gene Cloning, Expression, and Purification of a Recombinant GH26 this compound

This workflow outlines the general steps for producing a recombinant GH26 this compound for characterization.

Procedure:

-

Gene Amplification: Amplify the gene encoding the GH26 this compound from the genomic DNA of the source organism using polymerase chain reaction (PCR) with specific primers.[16]

-

Vector Ligation: Clone the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., a polyhistidine-tag).[16]

-

Transformation: Transform the expression vector into a suitable expression host, such as Escherichia coli BL21(DE3).[16]

-

Expression: Grow the transformed cells in a suitable medium (e.g., LB broth with the appropriate antibiotic) and induce protein expression with an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).[16]

-

Cell Lysis and Protein Extraction: Harvest the cells by centrifugation and lyse them using methods such as sonication or enzymatic digestion to release the intracellular proteins.

-

Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[16]

-

Purity Analysis: Assess the purity of the recombinant protein using SDS-PAGE.

Visualizations

Bacterial Mannan Degradation Pathway

Caption: A simplified pathway for bacterial degradation of galactomannan.

Experimental Workflow for GH26 this compound Characterization

Caption: A typical experimental workflow for the characterization of a GH26 this compound.

References

- 1. Assay of the enzymatic activity. [bio-protocol.org]

- 2. Crystallization, structural characterization and kinetic analysis of a GH26 β-mannanase from Klebsiella oxytoca KUB-CW2-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A thermostable GH26 endo-β-mannanase from Myceliophthora thermophila capable of enhancing lignocellulose degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spatially remote motifs cooperatively affect substrate preference of a ruminal GH26-type endo-β-1,4-mannanase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.wiki [static.igem.wiki]

- 6. β-(1,4)-mannan degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Expression, Characterization and Structure Analysis of a New GH26 Endo-β-1, 4-Mannanase (Man26E) from Enterobacter aerogenes B19 | MDPI [mdpi.com]

- 8. Structural and Biochemical Analyses of Glycoside Hydrolase Family 26 β-Mannanase from a Symbiotic Protist of the Termite Reticulitermes speratus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of a Novel Low-Temperature-Active and Organic-Solvent-Stable this compound from the Intestinal Metagenome of Hermetia illucens [mdpi.com]

- 12. cazypedia.org [cazypedia.org]

- 13. Characterization of a novel GH26 β-mannanase from Paenibacillus polymyxa and its application in the production of mannooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 15. biogot.com [biogot.com]

- 16. Gene Cloning, DNA Sequencing, and Expression of Thermostable β-Mannanase from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Microbial Sources of Novel Mannanase Enzymes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, characterization, and production of novel mannanase enzymes from microbial sources. Mannanases (endo-1,4-β-mannanases, EC 3.2.1.78) are a class of glycoside hydrolases that catalyze the random hydrolysis of β-1,4-mannosidic linkages within the backbone of mannans, galactomannans, and glucomannans.[1][2] Their applications are diverse, ranging from pulp and paper bleaching, food and feed processing, and detergent formulations to the production of prebiotic manno-oligosaccharides (MOS) and potential roles in pharmaceutical development.[3][4][5][6] This document details the key microbial producers, methodologies for enzyme discovery and characterization, and workflows for genetic engineering.

Microbial Sources of this compound

A vast diversity of microorganisms, including bacteria, fungi, and actinomycetes, are known to produce extracellular mannanases, enabling them to utilize hemicellulose from plant biomass.[3][4][5]

-

Bacteria: The genus Bacillus is a prominent source of robust mannanases, with species like Bacillus subtilis, Bacillus circulans, and Paenibacillus species being extensively studied for producing thermostable and alkali-stable enzymes suitable for industrial applications.[7][8][9] Other bacterial sources include thermophiles such as Thermotoga sp. and gram-negative bacteria like Klebsiella oxytoca.[6][10]

-

Fungi: Fungi, particularly filamentous fungi from the genus Aspergillus (e.g., A. niger, A. terreus) and Trichoderma (e.g., T. reesei), are prolific producers of a wide array of hemicellulases, including mannanases.[6][11][12] Fungal mannanases often exhibit optimal activity in acidic pH ranges, making them suitable for applications like animal feed supplementation.[12]

-

Actinomycetes: This group of Gram-positive bacteria, particularly the genus Streptomyces, is also a valuable source of novel mannanases and other hydrolytic enzymes.[3]

Workflow for Discovery of Novel Mannanases

The process of discovering a novel this compound follows a structured workflow from microbial isolation to molecular characterization and heterologous expression. This pipeline is essential for identifying enzymes with desired properties for specific applications.

References

- 1. biogot.com [biogot.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Mannanases: microbial sources, production, properties and potential biotechnological applications | Semantic Scholar [semanticscholar.org]

- 4. Mannanases: microbial sources, production, properties and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Microbial β-Mannanases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. so06.tci-thaijo.org [so06.tci-thaijo.org]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. Characterization of this compound from Bacillus circulans NT 6.7 and its application in mannooligosaccharides preparation as prebiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biochemical properties of a native β-1,4-mannanase from Aspergillus aculeatus QH1 and partial characterization of its N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

Fungal Mannanase Genetic Diversity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fungal mannanases are a diverse group of enzymes with significant biotechnological and pharmaceutical potential. Their ability to hydrolyze complex mannans, major components of plant hemicellulose and fungal cell walls, makes them valuable tools in various industries, including biofuel production, food and feed processing, and pharmaceuticals. This technical guide provides a comprehensive overview of the genetic diversity of fungal mannanases, detailing their classification, biochemical properties, and the molecular mechanisms that regulate their expression. Furthermore, this guide offers detailed experimental protocols for the study of these enzymes and visualizes key biological pathways and relationships to facilitate a deeper understanding of their function and evolution.

Genetic Diversity and Classification of Fungal Mannanases

The genetic diversity of fungal mannanases is vast, with these enzymes being classified into several Glycoside Hydrolase (GH) families based on their amino acid sequence similarities. The primary families containing fungal mannanases are GH5, GH26, and the more recently discovered GH134. This classification reflects not only evolutionary relationships but also variations in substrate specificity and catalytic mechanisms.

2.1 Glycoside Hydrolase Family 5 (GH5): This is one of the largest and most diverse GH families, encompassing a wide range of enzymes that act on β-linked polysaccharides. Fungal mannanases belonging to GH5 are widespread and have been identified in numerous species, including those from the genera Aspergillus, Trichoderma, and Penicillium. These enzymes typically feature a (β/α)8 barrel structural fold, a common architecture for glycoside hydrolases.

2.2 Glycoside Hydrolase Family 26 (GH26): While predominantly composed of bacterial mannanases, GH26 also includes enzymes from some fungal species. These mannanases share the same catalytic machinery and (β/α)8 barrel fold as GH5 enzymes, indicating a distant evolutionary relationship within the GH-A clan.

2.3 Glycoside Hydrolase Family 134 (GH134): This relatively new family of β-1,4-mannanases was identified in Aspergillus nidulans. Man134A, the first characterized member of this family, exhibits a unique catalytic mode, preferentially releasing small manno-oligosaccharides. This discovery highlights the previously unknown mechanisms of β-mannan degradation in fungi.

Biochemical Properties of Fungal Mannanases

The functional diversity of fungal mannanases is reflected in their varied biochemical properties. These properties, including optimal pH and temperature, and enzyme kinetics, are critical for their industrial and pharmaceutical applications.

Comparative Biochemical Properties of Fungal Mannanases

The following table summarizes the key biochemical properties of mannanases from various fungal species, providing a comparative overview for researchers.

| Fungal Species | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Substrate | K_m_ (mg/mL) | V_max_ (μmol/min/mg) | Reference |

| Aspergillus niger BK01 | GH5 | 4.5 | 80 | Locust Bean Gum | 7.6 | 1425.4 | [1] |

| Aspergillus aculeatus QH1 | GH5 | 4.6 | 60 | Locust Bean Gum | - | - | [2] |

| Aspergillus sulphureus | GH5 | 2.4 | 50 | Locust Bean Gum | 0.93 | 344.83 | [3] |

| Trichoderma reesei Man1 | GH5 | 5.0 | 75 | Galactomannan | 4.0 | - | [4][5] |

| Trichoderma reesei Man1ΔCBM | GH5 | 5.0 | - | Galactomannan | 2.5 | - | [4] |

| Penicillium oxalicum GZ-2 | GH5 | 4.0 | 80 | Locust Bean Gum | 7.6 | 1425.5 | [6] |

| Penicillium italicum | - | 5.0 | 70 | Locust Bean Gum | 0.26 | 0.12 (μmol/min/mL) | [2][7] |

| Aspergillus terreus | - | 7.0 | 70 | Locust Bean Gum | 5.9 | 39.42 (μmol/mL/min) | [8] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of fungal mannanases.

Mannanase Activity Assay using the 3,5-Dinitrosalicylic Acid (DNS) Method

This protocol describes the quantification of reducing sugars released from a mannan (B1593421) substrate by this compound activity.

Materials:

-

1% (w/v) substrate solution (e.g., Locust Bean Gum, Konjac Glucomannan) in 50 mM sodium acetate (B1210297) buffer (pH 5.0).

-

3,5-Dinitrosalicylic acid (DNS) reagent.

-

Enzyme solution (appropriately diluted).

-

Spectrophotometer.

Procedure:

-

Prepare the DNS reagent by dissolving 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH, and then bring the final volume to 100 mL with distilled water.

-

In a microcentrifuge tube, mix 0.5 mL of the 1% substrate solution with 0.5 mL of the diluted enzyme solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil the mixture for 5-10 minutes.

-

Cool the tubes to room temperature and add 8.5 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

A standard curve using mannose is prepared to quantify the amount of reducing sugar released. One unit (U) of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Gene Cloning and Expression of Fungal this compound in Pichia pastoris

This protocol outlines the general steps for cloning a fungal this compound gene and expressing the recombinant protein in the yeast Pichia pastoris.

Materials:

-

Fungal mycelium for RNA extraction.

-

RNA extraction kit.

-

Reverse transcriptase and primers for cDNA synthesis.

-

PCR primers specific for the this compound gene.

-

pPICZα A expression vector.

-

Restriction enzymes and T4 DNA ligase.

-

E. coli competent cells.

-

Pichia pastoris X-33 competent cells.

-

Yeast extract Peptone Dextrose (YPD) medium.

-

Buffered Glycerol-complex Medium (BMGY).

-

Buffered Methanol-complex Medium (BMMY).

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from fungal mycelia grown under this compound-inducing conditions. Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) or gene-specific primer.

-

Gene Amplification: Amplify the full-length this compound coding sequence by PCR using gene-specific primers containing appropriate restriction sites for cloning into the expression vector.

-

Vector Ligation and Transformation into E. coli: Digest both the PCR product and the pPICZα A vector with the chosen restriction enzymes. Ligate the this compound gene into the vector and transform the ligation mixture into competent E. coli cells for plasmid amplification.

-

Plasmid Purification and Linearization: Isolate the recombinant plasmid from E. coli and linearize it with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.

-

Transformation of Pichia pastoris: Transform the linearized plasmid into competent P. pastoris X-33 cells via electroporation.

-

Selection of Transformants: Select for positive transformants on YPD plates containing Zeocin™.

-

Protein Expression: Inoculate a selected transformant into BMGY medium and grow overnight. To induce protein expression, harvest the cells and resuspend them in BMMY medium (containing methanol). Continue incubation for several days, adding methanol (B129727) every 24 hours to maintain induction.

-

Protein Purification: Harvest the culture supernatant containing the secreted recombinant this compound for subsequent purification.

Purification of Recombinant Fungal this compound using FPLC

This protocol provides a general workflow for purifying a secreted recombinant this compound from the culture supernatant using a Fast Protein Liquid Chromatography (FPLC) system.

Materials:

-

Culture supernatant containing the recombinant this compound.

-

FPLC system (e.g., ÄKTA purifier).

-

Anion exchange chromatography column (e.g., Q-Sepharose).

-

Gel filtration chromatography column (e.g., Superdex 75).

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl).

-

SDS-PAGE equipment and reagents.

Procedure:

-

Sample Preparation: Centrifuge the Pichia pastoris culture to remove cells and collect the supernatant. Concentrate the supernatant and buffer-exchange into the binding buffer using ultrafiltration.

-

Anion Exchange Chromatography: Load the prepared sample onto a pre-equilibrated anion exchange column. Wash the column with binding buffer to remove unbound proteins. Elute the bound proteins with a linear gradient of the elution buffer.

-

Fraction Analysis: Collect fractions and assay for this compound activity. Analyze the active fractions by SDS-PAGE to assess purity.

-

Gel Filtration Chromatography: Pool the active fractions from the anion exchange step, concentrate, and load onto a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).

-

Final Purity Assessment: Collect fractions and analyze for this compound activity and purity by SDS-PAGE. Pool the pure fractions containing the this compound.

Visualization of Key Pathways and Relationships

Graphical representations of complex biological systems are invaluable for understanding their underlying logic. This section provides diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and relationships in fungal this compound biology.

Transcriptional Regulation of this compound and Cellulase (B1617823) Genes in Aspergillus oryzae

The expression of this compound and other hemicellulase (B13383388) genes in Aspergillus oryzae is tightly controlled by the transcription factor ManR. Interestingly, ManR also plays a role in the regulation of cellulase genes, suggesting a coordinated response to the presence of plant biomass.

Caption: Regulatory network of ManR in Aspergillus oryzae.

Experimental Workflow for Fungal this compound Research

This diagram illustrates a typical experimental workflow for the discovery, characterization, and engineering of novel fungal mannanases.

Caption: A typical workflow for fungal this compound research.

Evolutionary and Structural Relationships of Fungal this compound Families

This diagram depicts the evolutionary and structural relationships between the major Glycoside Hydrolase families that contain fungal mannanases.

Caption: Evolutionary relationships of fungal this compound GH families.

Conclusion and Future Perspectives

The genetic diversity of fungal mannanases presents a rich resource for scientific and industrial exploration. The continued discovery of novel mannanases from diverse fungal sources, coupled with advances in protein engineering and heterologous expression systems, will undoubtedly expand their applications. Future research should focus on elucidating the intricate regulatory networks that control this compound expression, exploring the synergistic actions of different mannanolytic enzymes, and engineering robust mannanases with tailored properties for specific industrial processes. A deeper understanding of their role in fungal pathogenesis may also open new avenues for the development of antifungal therapies. This guide serves as a foundational resource for researchers embarking on the study of these fascinating and versatile enzymes.

References

- 1. journalmrji.com [journalmrji.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of β-mannanase domain from Trichoderma reesei on its biochemical characters and synergistic hydrolysis of sugarcane bagasse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification, and characterization of a β-mannanase of Trichoderma reesei C-30 | Semantic Scholar [semanticscholar.org]

- 6. A new acidophilic thermostable endo-1,4-β-mannanase from Penicillium oxalicum GZ-2: cloning, characterization and functional expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalmrji.com [journalmrji.com]

- 8. Purification and characterization of β-mannanase from Aspergillus terreus and its applicability in depolymerization of mannans and saccharification of lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Bacterial Mannanase in Hemicellulose Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemicellulose, the second most abundant polysaccharide in nature after cellulose (B213188), represents a significant reservoir of renewable biomass.[1] Its complex structure, primarily composed of various sugar monomers, necessitates a diverse array of enzymes for complete degradation. Among these, bacterial β-mannanases (EC 3.2.1.78) play a critical role in the initial breakdown of mannan (B1593421), a major component of hemicellulose, particularly in softwoods.[1][2] This technical guide provides an in-depth exploration of the function of bacterial mannanase in hemicellulose degradation, detailing its biochemical properties, the experimental protocols used for its characterization, and the regulatory networks that govern its production. This information is crucial for harnessing the potential of mannanases in various industrial applications, including biofuel production, the food and feed industry, and pharmaceuticals.[2][3]

Biochemical Properties of Bacterial Mannanases

Bacterial mannanases are hydrolases that specifically target the β-1,4-D-mannopyranosyl linkages within the mannan backbone of hemicellulose.[4] These enzymes are produced by a wide range of bacteria, with those from the genus Bacillus being particularly well-studied.[5][6] The catalytic efficiency and substrate specificity of bacterial mannanases are influenced by several factors, including pH, temperature, and the presence of cofactors.

Data Presentation: Kinetic Parameters and Optimal Conditions

The following tables summarize the key quantitative data for a selection of bacterial mannanases, providing a comparative overview of their biochemical properties.

Table 1: Kinetic Parameters of Bacterial Mannanases

| Bacterial Source | Substrate | K_m_ (mg/mL) | V_max_ (μmol/min/mL or U/mg) | Reference(s) |

| Bacillus subtilis BE-91 | Locust Bean Gum | 7.14 | 107.5 μmol/min/mL | [5] |

| Bacillus subtilis BE-91 | Konjac Glucomannan (B13761562) | 1.749 | 33.45 μmol/min/mL | [5] |

| Bacillus licheniformis HDYM-04 | Glucomannan | 2.69 | 251.41 U/mg | [7] |

| Bacillus licheniformis HDYM-04 | Guar (B607891) Gum | 19.26 | 588.24 U/mg | [7] |

| Bacillus nealsonii PN-11 | Locust Bean Gum | 7.22 | 400.03 μmol/mL/min | [8] |

| Weissella cibaria F1 | Locust Bean Gum | 16.96 | 1119.05 μmol/min | [8] |

| Aspergillus niger (immobilized) | Locust Bean Gum | 7.74 | 12.10 U/mg | [9] |

| Psychrobacter pulmonis | - | 4.60 | - | [10] |

Table 2: Optimal pH and Temperature for Bacterial this compound Activity

| Bacterial Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Bacillus subtilis BE-91 | 6.0 | 65 | [5] |

| Aureobasidium pullulans NRRL 58524 | 4.0 | 55 | [11] |

| Providencia vermicola | 9.0 | 40 | [10] |

| Bacillus pumilus GBSW19 | 6.5 | 65 | [12] |

| Penicillium italicum | 5.0 - 6.0 | 30 | [3] |

| Weissella cibaria F1 | 6.5 | 50 | [8] |

Experimental Protocols

Accurate characterization of this compound activity is fundamental to understanding its function and potential applications. The following are detailed methodologies for key experiments.

This compound Activity Assay (DNS Method)

This protocol is adapted from the dinitrosalicylic acid (DNS) method, which quantifies the amount of reducing sugars released from the substrate.[13][14]

Materials:

-

DNS Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid and 300 g of sodium potassium tartrate in 800 mL of distilled water. Slowly add 200 mL of 2M NaOH while stirring.

-

Substrate solution: 1% (w/v) locust bean gum or konjac glucomannan in a suitable buffer (e.g., 50 mM citrate (B86180) buffer or phosphate (B84403) buffer, pH adjusted to the enzyme's optimum).

-

Enzyme solution: Purified or crude this compound preparation.

-

Spectrophotometer.

Procedure:

-

Reaction Setup: In a test tube, mix 0.5 mL of the substrate solution with 0.5 mL of the enzyme solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the this compound for a specific time (e.g., 10-30 minutes).

-

Stopping the Reaction: Add 1.0 mL of DNS reagent to the reaction mixture to stop the enzymatic reaction.

-

Color Development: Heat the mixture in a boiling water bath for 5-10 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of mannose to determine the amount of reducing sugar released in the enzymatic reaction. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 μmol of reducing sugar per minute under the assay conditions.

Substrate Specificity Determination

This protocol outlines the procedure to assess the hydrolytic activity of this compound on various polysaccharide substrates.[13][15]

Materials:

-

A variety of polysaccharide substrates (1% w/v solutions): Locust bean gum, guar gum, konjac glucomannan, carboxymethyl cellulose (CMC), xylan, etc.

-

Purified this compound solution.

-

DNS reagent and other reagents for the this compound activity assay.

Procedure:

-

Prepare 1% (w/v) solutions of each polysaccharide substrate in the optimal buffer for the this compound.

-

Perform the this compound activity assay as described above, using each of the different substrate solutions.

-

The activity on the primary substrate (e.g., locust bean gum) is typically set as 100%, and the activities on other substrates are expressed as a relative percentage.

Analysis of Hemicellulose Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to identify and quantify the mono- and oligosaccharides produced during hemicellulose degradation.[16][17]

Materials:

-

HPLC system equipped with a refractive index (RI) detector.

-

A suitable carbohydrate analysis column (e.g., Aminex HPX-87P or HPX-87H).

-

Standards for expected monosaccharides (e.g., mannose, glucose, galactose, xylose, arabinose) and oligosaccharides.

-

Filtered and degassed mobile phase (e.g., ultrapure water or dilute acid).

Procedure:

-

Sample Preparation: Terminate the enzymatic hydrolysis reaction at different time points. Centrifuge the samples to remove any insoluble material and filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Chromatogram Analysis: Identify the peaks in the chromatogram by comparing their retention times with those of the known standards.

-

Quantification: Quantify the concentration of each sugar by comparing the peak areas with the standard curves generated for each sugar.

Regulatory Mechanisms of Bacterial this compound Production

The expression of this compound genes in bacteria is tightly regulated to ensure that the enzyme is produced only when its substrate is present and more easily metabolizable carbon sources are absent. This regulation is primarily achieved through sophisticated signaling pathways.

Signaling Pathways and Regulatory Networks

Several key regulatory mechanisms govern this compound gene expression in bacteria:

-

Two-Component Systems (TCS): These systems are a common mechanism for bacteria to sense and respond to environmental stimuli.[18][19] A sensor histidine kinase in the cell membrane detects the presence of mannan or its degradation products and initiates a phosphorylation cascade that activates a response regulator. The phosphorylated response regulator then binds to the promoter regions of this compound genes, inducing their transcription.

-